N-Methyl-3-oxocyclohexane-1-carboxamide
Description
N-Methyl-3-oxocyclohexane-1-carboxamide is a cyclohexane derivative featuring a ketone group at the 3-position and a methyl-substituted carboxamide group at the 1-position. This compound is characterized by its six-membered cyclohexane ring, which introduces conformational flexibility, and the presence of polar functional groups (ketone and carboxamide) that influence solubility and reactivity.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
N-methyl-3-oxocyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H13NO2/c1-9-8(11)6-3-2-4-7(10)5-6/h6H,2-5H2,1H3,(H,9,11) |
InChI Key |
STVYFESJZVKQQH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-3-oxocyclohexane-1-carboxamide can be synthesized through several methods. One common approach involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). The resulting product undergoes bromination and epoxidation reactions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-oxocyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[cyclohexane-1,3’-indoline]-2,2’-diones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexane ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate (Mn(OAc)3) in acetic acid (AcOH) at room temperature.
Reduction: Sodium borohydride (NaBH4) in suitable solvents.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Spiro[cyclohexane-1,3’-indoline]-2,2’-diones.
Reduction: Hydroxymethyl and amide derivatives.
Substitution: Halogenated and other substituted cyclohexane derivatives.
Scientific Research Applications
N-Methyl-3-oxocyclohexane-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-Methyl-3-oxocyclohexane-1-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in glycosidase inhibition, the compound mimics the substrate or transition state, thereby blocking the enzyme’s active site and preventing the hydrolysis of glycosidic bonds . This inhibition can affect various biochemical pathways, including those related to metabolic disorders and infections .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Ring Systems and Substituent Variations
a. 1-Cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide ()
- Structure : Features a 5-membered pyrrolidine ring with a 5-oxo group and a cyclohexyl substituent. The carboxamide is linked to a 3-methylphenyl group.
- Comparison :
- Ring Size : Pyrrolidine (5-membered) vs. cyclohexane (6-membered). The smaller ring may confer greater rigidity but reduced conformational flexibility compared to cyclohexane.
- Functional Groups : Both compounds share a carboxamide and oxo group, but their positions differ (5-oxo in pyrrolidine vs. 3-oxo in cyclohexane).
- Substituents : The 3-methylphenyl group in ’s compound introduces aromaticity, which is absent in the target compound.
b. ADB-CHMINACA ()
- Structure: A synthetic cannabinoid with an indazole core, a cyclohexylmethyl group, and a carboxamide linked to an amino oxobutane moiety.
- Comparison: Core Heterocycle: Indazole (aromatic, bioactive) vs. cyclohexane (non-aromatic, less likely for direct receptor binding). Functional Groups: Both have carboxamides, but ADB-CHMINACA’s amino oxobutane side chain enhances hydrogen bonding and receptor affinity, likely contributing to its psychoactive properties .
c. N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide ()
- Structure : A cyclohexane carboxamide with a dichloro-hydroxyphenyl substituent.
- Comparison: Substituent Effects: The electron-withdrawing Cl groups and phenolic -OH increase polarity and acidity compared to the target compound’s methyl group. This impacts solubility and metabolic stability .
Key Reactions
- Target Compound : Likely synthesized via carboxamide coupling (e.g., activation of cyclohexane-1-carboxylic acid followed by reaction with methylamine).
- (EP 3643703 A1) : Describes similar steps—ester hydrolysis (e.g., using LiOH/MeOH) and amide bond formation (e.g., coupling with sarcosine ethyl ester). Yields (~70-85%) suggest efficient protocols .
- ADB-CHMINACA Synthesis : Involves multi-step reactions, including indazole functionalization and carboxamide coupling, with yields dependent on purification techniques (e.g., column chromatography) .
Physicochemical Properties
| Property | N-Methyl-3-oxocyclohexane-1-carboxamide | 1-Cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide | ADB-CHMINACA |
|---|---|---|---|
| Molecular Weight | ~183.2 g/mol | ~342.4 g/mol | ~357.4 g/mol |
| Polar Groups | Ketone, carboxamide | Ketone, carboxamide, aromatic | Carboxamide, amino oxobutane |
| Solubility | Moderate (polar solvents) | Low (due to aromatic substituent) | Low (lipophilic side chains) |
| Bioactivity | Not reported | Not reported | Psychoactive (CB1/CB2 agonist) |
Functional and Application Differences
- Target Compound: Potential use in organic synthesis or as a scaffold for drug discovery due to its modifiable ketone and carboxamide groups.
- ADB-CHMINACA: Designed for high-affinity binding to cannabinoid receptors, leading to its classification as a controlled substance .
- Pyrrolidine Derivatives () : The aromatic substituent may target enzymes or receptors interacting with phenyl groups, though specific applications are unclear .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
